2-Acetyl-6-formylisonicotinic acid
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Overview
Description
2-Acetyl-6-formylisonicotinic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is characterized by the presence of both acetyl and formyl functional groups attached to an isonicotinic acid core. It is a derivative of isonicotinic acid, which is known for its applications in various chemical and pharmaceutical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-formylisonicotinic acid typically involves the acetylation and formylation of isonicotinic acid. The reaction conditions often include the use of acetic anhydride and formic acid as reagents, with a catalyst such as sulfuric acid to facilitate the reaction. The process may involve heating the reaction mixture to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-6-formylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Acetyl-6-carboxyisonicotinic acid.
Reduction: 2-Acetyl-6-hydroxyisonicotinic acid.
Substitution: 2-Acetyl-6-aminomethylisonicotinic acid.
Scientific Research Applications
2-Acetyl-6-formylisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-6-formylisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Isonicotinic Acid: The parent compound, known for its use in the synthesis of isoniazid, an anti-tuberculosis drug.
2-Acetylisonicotinic Acid: Similar structure but lacks the formyl group.
6-Formylisonicotinic Acid: Similar structure but lacks the acetyl group.
Uniqueness: 2-Acetyl-6-formylisonicotinic acid is unique due to the presence of both acetyl and formyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H7NO4 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-acetyl-6-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5(12)8-3-6(9(13)14)2-7(4-11)10-8/h2-4H,1H3,(H,13,14) |
InChI Key |
VVMQYNITIYNHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C(=O)O |
Origin of Product |
United States |
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